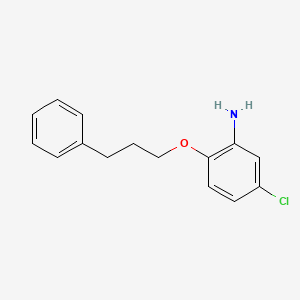

5-Chloro-2-(3-phenylpropoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(3-phenylpropoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c16-13-8-9-15(14(17)11-13)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDXVRHBAJNZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 3 Phenylpropoxy Aniline

Retrosynthetic Analysis and Strategic Disconnections

A critical first step in devising a synthetic route is retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

Identification of Key Synthons and Functional Group Interconversions

The target molecule, 5-Chloro-2-(3-phenylpropoxy)aniline, possesses three main structural features: a chlorinated aniline (B41778) ring, a phenylpropoxy ether linkage, and the specific substitution pattern on the aromatic ring. The primary disconnection points are the ether linkage and the amine group on the aniline ring.

The ether linkage suggests a Williamson ether synthesis as a plausible forward reaction. wikipedia.orgmasterorganicchemistry.com This would involve an alkoxide and an alkyl halide. In this context, two primary disconnections are considered:

Disconnection A: Cleavage of the C-O bond of the ether. This leads to two key synthons: a 5-chloro-2-aminophenol derivative (the nucleophile) and a 3-phenylpropyl halide (the electrophile).

Disconnection B: Cleavage of the bond between the phenylpropoxy group and the aromatic ring. This is a less common strategy for this type of molecule.

Functional group interconversion (FGI) is also a key consideration. The aniline functional group can be derived from the reduction of a nitro group. This is a very common and efficient transformation in aromatic chemistry. wikipedia.orgorganic-chemistry.orgsci-hub.st Therefore, a more practical precursor to the target molecule would be 5-Chloro-2-(3-phenylpropoxy)-1-nitrobenzene.

Convergent and Linear Synthesis Strategies

Based on the retrosynthetic analysis, both linear and convergent synthetic strategies can be conceptualized.

Linear Synthesis: A linear approach would involve starting with a simple chlorinated aromatic compound and sequentially introducing the required functional groups. For instance, one could start with m-dichlorobenzene, introduce a nitro group, then an amino group, followed by the ether linkage. A potential linear sequence is: m-dichlorobenzene → 2,4-dichloronitrobenzene (B57281) → 5-chloro-2-nitroaniline (B48662) → 5-chloro-2-aminophenol → this compound.

Synthesis of Halogenated Aniline Precursors

The synthesis of the target molecule relies heavily on the availability of appropriately substituted halogenated aniline precursors.

Routes to 5-Chloro-2-nitroaniline and Related Intermediates

A key intermediate in the synthesis is 5-chloro-2-nitroaniline. chemicalbook.comsigmaaldrich.com This compound serves as a precursor to 5-chloro-2-aminophenol, which is essential for the etherification step.

The synthesis of 5-chloro-2-nitroaniline can be achieved through several pathways, often starting from readily available materials like m-dichlorobenzene or 3-chloroaniline (B41212).

One common method involves the nitration of m-dichlorobenzene using a mixture of nitric acid and sulfuric acid to produce 2,4-dichloronitrobenzene. chemicalbook.comquickcompany.ingoogle.com This is a standard electrophilic aromatic substitution reaction. chemistrysteps.combyjus.com The subsequent step involves a nucleophilic aromatic substitution on 2,4-dichloronitrobenzene with ammonia (B1221849) to selectively replace the chlorine atom at the 2-position, yielding 5-chloro-2-nitroaniline. google.comgoogle.comguidechem.com

Alternatively, one can start with 3-chloroaniline. Direct nitration of aniline derivatives can be complex due to the activating and directing effects of the amino group, which can lead to multiple products and oxidation. byjus.comyoutube.comyoutube.com To control the regioselectivity, the amino group is often protected, for example, by acylation with formic acid or acetic anhydride. chemicalbook.comgoogle.com The resulting N-acylated compound is then nitrated, and the protecting group is subsequently removed by hydrolysis to give 5-chloro-2-nitroaniline. chemicalbook.comgoogle.com

Specialized halogenation techniques can also be employed. For instance, treatment of N,N-dialkylaniline N-oxides with thionyl halides can lead to selective halogenation of the aniline ring. nih.gov

The reduction of the nitro group in 5-chloro-2-nitroaniline to form the corresponding aniline is a crucial step. A variety of reducing agents can be employed for this transformation. wikipedia.orgorganic-chemistry.orgsci-hub.st

Using Polysulfides: Sodium sulfide (B99878) or ammonium (B1175870) sulfide can be used for the selective reduction of one nitro group in the presence of another, although this is less relevant for mono-nitro compounds. researchgate.netacs.orgchemicalbook.com

Using Iron Trichloride/Hydrazine (B178648) Hydrate (B1144303): A combination of iron(III) chloride and hydrazine hydrate is an effective and chemoselective system for the reduction of nitroarenes to anilines. researchgate.netmdpi.comresearchgate.net This method is often carried out in water, making it an environmentally benign option. mdpi.com The reaction proceeds with high yields and tolerates various functional groups. researchgate.netmdpi.com Catalytic transfer hydrogenation using hydrazine hydrate in the presence of palladium on carbon (Pd/C) is also a widely used and selective method for reducing halogenated nitroarenes. nih.gov

The reduction of 5-chloro-2-nitroaniline yields 5-chloro-2-aminoaniline. However, for the Williamson ether synthesis, the required intermediate is 5-chloro-2-aminophenol. This can be prepared from 5-chloro-2-nitrophenol (B185284), which in turn can be synthesized from 2,4-dichloronitrobenzene by nucleophilic substitution with a hydroxide (B78521) source. google.com The subsequent reduction of the nitro group in 5-chloro-2-nitrophenol furnishes the desired 5-chloro-2-aminophenol. google.com

Synthesis of Chloro-Substituted Anilines via Specialized Methods (e.g., 5-chloro-2-hydroxyaniline)

A crucial intermediate for the synthesis of the target molecule is 2-amino-4-chlorophenol, also known as 5-chloro-2-hydroxyaniline. nist.gov A common route to this compound involves the reduction of a nitrophenol precursor.

One method starts with the nitration of 3-chloroaniline. The process involves acylating 3-chloroaniline with formic acid, followed by nitration using a mixture of nitric acid and acetic anhydride. The resulting intermediate is then hydrolyzed with sodium hydroxide solution to yield 5-chloro-2-nitroaniline. chemicalbook.com

Alternatively, 5-chloro-2-nitrophenol can be synthesized from 2,4-dichloronitrobenzene. In a typical procedure, 2,4-dichloronitrobenzene is reacted with sodium hydroxide in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO). prepchem.comgoogle.com The reaction is generally carried out at temperatures ranging from 30°C to 120°C. google.com For instance, reacting 192 g of 2,4-dichloronitrobenzene with 160 g of 50% NaOH in DMSO at 60°C for 22 hours yields the sodium salt of 5-chloro-2-nitrophenol. Acidification with hydrochloric acid then produces 5-chloro-2-nitrophenol with a high yield and purity. prepchem.comgoogle.com

The subsequent step is the reduction of the nitro group of 5-chloro-2-nitrophenol to an amine to form 5-chloro-2-hydroxyaniline. This reduction can be achieved using various reducing agents, such as iron filings in acetic acid. prepchem.com Another approach involves the catalytic hydrogenation of 5-chloro-2-nitrophenol.

Another documented synthesis of 5-chloro-2-hydroxyaniline starts from benzoxazolone. The benzoxazolone is first chlorinated using alkali metal or alkaline earth metal hypochlorites at a controlled pH and temperature. The resulting 6-chlorobenzoxazolone is then hydrolyzed with mineral acids at elevated temperatures (100-170°C) to yield 5-chloro-2-aminophenol. google.com

Synthesis of 3-Phenylpropanol Derivatives for Aryl Ether Formation

The second key component required for the synthesis is 3-phenylpropanol or a derivative thereof.

3-Phenylpropanol is commonly prepared by the reduction of 3-phenylpropionaldehyde. thermofisher.commerckmillipore.com A well-established method for synthesizing 3-phenylpropionaldehyde is through the selective hydrogenation of cinnamaldehyde (B126680). google.comwipo.intbrainly.in This reaction reduces the carbon-carbon double bond while preserving the aldehyde functional group. Catalysts containing palladium are often employed for this transformation. google.comwipo.int

An alternative preparation of 3-phenylpropionaldehyde involves the reaction of (2-chloroethyl)benzene (B74947) with an organolithium or Grignard reagent, followed by formylation. For example, reacting (2-chloroethyl)benzene with sec-butyllithium (B1581126) and then with N-formylpiperidine can produce 3-phenylpropionaldehyde in good yields. orgsyn.org

Once 3-phenylpropionaldehyde is obtained, it can be reduced to 3-phenylpropanol. nist.gov This reduction can be accomplished using various methods, including catalytic hydrogenation over catalysts like nickel or copper chromite. orgsyn.orggoogle.com A study reported the efficient hydrogenation of cinnamaldehyde directly to 3-phenylpropanol using a Ni/NiS-modified photocatalyst under visible light, achieving a high yield. rsc.org Another approach involves the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. orgsyn.org

Besides the reduction of aldehydes and esters, there are other routes to obtain 3-phenylpropanol. One such method involves the reaction of benzylmagnesium chloride with ethylene (B1197577) oxide. orgsyn.org Another approach is the reaction of phenylmagnesium bromide with trimethylene oxide. orgsyn.org

Furthermore, biological pathways can be engineered to produce alkyl phenyl alcohols. For instance, a synthetic pathway has been developed to produce five-carbon alcohols like 3-methylbutanol from isopentenyl diphosphate (B83284) (IPP) in E. coli. nih.gov This demonstrates the potential for biocatalytic routes to produce various alcohol structures.

Construction of the Aryl Ether Linkage

The final step in the synthesis of this compound is the formation of the aryl ether bond, connecting the two previously synthesized fragments.

The formation of the aryl ether linkage can be achieved through several established methods, such as the Williamson ether synthesis or the Mitsunobu reaction. nih.govorganic-chemistry.org The Mitsunobu reaction allows for the direct coupling of phenols and alcohols. nih.gov Another powerful method is the Ullmann condensation, which typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst. organic-chemistry.org

A more specialized and increasingly utilized method for forming aryl ethers involves the reaction of alcohols or phenols with aryl ammonium salts. researchgate.netnih.gov These salts, which are readily prepared from anilines, serve as effective electrophiles. researchgate.net This method offers a transition-metal-free alternative for C-O bond formation.

In this approach, an aniline, such as 5-chloro-2-hydroxyaniline, can be converted into a quaternary ammonium salt, for example, a trimethylammonium salt. This activated intermediate can then react with an alcohol like 3-phenylpropanol to form the desired ether linkage. researchgate.net Research has shown that phenolic compounds can be efficiently alkylated using quaternary ammonium salts like tetramethylammonium (B1211777) chloride or benzyltrimethylammonium (B79724) chloride in the presence of a base such as potassium carbonate or sodium hydroxide. nih.gov This reaction proceeds via the cleavage of the C-N bond of the ammonium salt. This methodology has been shown to have a broad substrate scope and tolerance for various functional groups. researchgate.net

Coupling of Phenylpropanol Derivatives with Phenolic or Anilino Precursors

Palladium-Catalyzed Aryl Ether Synthesis (e.g., from cyclohexanone (B45756) derivatives and alcohols)

The Buchwald-Hartwig aryl ether synthesis stands as a powerful palladium-catalyzed cross-coupling reaction for forming C–O bonds. This methodology is particularly relevant for the synthesis of diaryl ethers or alkyl aryl ethers. In the context of synthesizing this compound, this reaction would typically involve the coupling of an aryl halide or triflate with an alcohol. While direct synthesis from cyclohexanone derivatives is a specialized application, the core principle involves the palladium-catalyzed coupling of an alcohol with an aryl partner. A plausible synthetic route could involve the coupling of 3-phenyl-1-propanol (B195566) with a suitably substituted 4-chloro-2-aminophenol derivative, though this specific pathway for the target molecule is not extensively detailed in readily available literature. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by protonolysis with the alcohol to form a palladium alkoxide complex. Reductive elimination then yields the desired aryl ether and regenerates the Pd(0) catalyst.

Nucleophilic Aromatic Substitution Approaches to Aryl Ethers

Nucleophilic aromatic substitution (SNAAr) presents a classical and often utilized method for the formation of aryl ethers. This approach is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group on the aromatic ring, which activate the ring towards nucleophilic attack. A common precursor for the synthesis of this compound via this method is 1,4-dichloro-2-nitrobenzene. In this process, the nitro group activates the chlorine atom at the C1 position for substitution by the alkoxide of 3-phenyl-1-propanol. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the alcohol, thereby forming the nucleophilic alkoxide. Subsequent reduction of the nitro group to an amine yields the final product, this compound.

| Reactant 1 | Reactant 2 | Reagents | Product |

| 1,4-dichloro-2-nitrobenzene | 3-phenyl-1-propanol | NaH, DMF | 4-Chloro-2-(3-phenylpropoxy)-1-nitrobenzene |

| 4-Chloro-2-(3-phenylpropoxy)-1-nitrobenzene | H2 | Pd/C | This compound |

Formation of the Aromatic C-N Bond

The introduction of the amine functional group onto the aromatic ring is a critical step in the synthesis of this compound. This can be achieved either through the reduction of a nitro group, as mentioned previously, or through direct C-N bond-forming reactions.

Buchwald-Hartwig Amination Strategies for Aryl Chlorides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of anilines from aryl halides. This method allows for the formation of C-N bonds under relatively mild conditions and with a high degree of functional group tolerance. In a hypothetical synthesis of this compound, this reaction could be employed by coupling 1-chloro-4-(3-phenylpropoxy)benzene with an ammonia equivalent or a protected amine, followed by deprotection. The catalytic cycle is similar to that of the aryl ether synthesis, involving oxidative addition, formation of a palladium amido complex, and reductive elimination. The choice of ligand for the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed.

Direct C-N Bond Construction in Multi-substituted Systems

The direct construction of a C-N bond in a multi-substituted aromatic system like this compound often relies on the strategic placement of activating and directing groups. As seen in the SNAAr approach followed by nitro group reduction, the initial substitution pattern dictates the regioselectivity of the subsequent reactions. The presence of the chloro and phenylpropoxy groups influences the electronic and steric environment of the aromatic ring, which must be considered when planning a direct amination step. While direct amination of an unactivated C-H bond is a growing field, the more established methods involve the transformation of pre-existing functional groups, such as the reduction of a nitro group or the amination of an aryl halide.

Advanced and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.

Metal-Catalyzed C-H Amination Strategies

A frontier in organic synthesis is the direct functionalization of C-H bonds. Metal-catalyzed C-H amination offers a highly atom-economical route to anilines by avoiding the need for pre-functionalized starting materials like aryl halides. While the specific application of this technology to the synthesis of this compound is not yet widely reported, the general principle involves a metal catalyst, often based on rhodium, iridium, or palladium, that can insert into a C-H bond of the aromatic ring. This is followed by the formation of the C-N bond with an amine source. The regioselectivity of this reaction is a significant challenge, often controlled by directing groups. In the context of the target molecule, a directing group would be required to favor amination at the desired position on the 4-chloro-1-(3-phenylpropoxy)benzene ring. This approach represents a significant step forward in green chemistry by reducing the number of synthetic steps and the generation of byproducts.

One-Pot and Multicomponent Reaction Protocols

The direct synthesis of this compound in a single step from simple precursors via a true multicomponent reaction is a complex challenge that has not been extensively documented. However, the principles of one-pot and tandem reactions can be applied to create highly efficient syntheses from readily available starting materials. These methods combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates, which saves time, resources, and reduces waste.

A plausible and efficient one-pot approach for the synthesis of this compound involves a tandem sequence of a Williamson ether synthesis followed by the reduction of a nitro group. This strategy would commence with the reaction of a suitable phenoxide with an alkyl halide, followed by an in-situ reduction of the nitro functionality to the desired aniline.

Conceptual One-Pot Synthesis:

A hypothetical one-pot synthesis could involve the following steps:

Williamson Ether Synthesis: The reaction would begin with the deprotonation of 4-chloro-2-nitrophenol (B165678) using a suitable base to form the corresponding phenoxide. This is followed by the addition of (3-bromopropyl)benzene. The nucleophilic phenoxide attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming the ether linkage. This results in the intermediate, 5-chloro-2-(3-phenylpropoxy)-1-nitrobenzene.

In-Situ Nitro Group Reduction: Following the completion of the etherification step, a reducing agent is introduced directly into the reaction mixture to convert the nitro group of the intermediate to the primary amine, yielding the final product, this compound.

The development of multicomponent reactions (MCRs) for the synthesis of structurally diverse anilines is an active area of research. bohrium.comwikipedia.orglibretexts.org While a specific MCR for this compound is not reported, gold-catalyzed three-component reactions have been developed for the synthesis of other substituted anilines. bohrium.comlibretexts.org These reactions often involve the condensation of an amine, an aldehyde, and an alkyne, followed by cyclization and aromatization. Future research may lead to the development of a direct multicomponent route to the target molecule.

Table 1: Potential Reagents and Conditions for a One-Pot Synthesis of this compound

| Step | Starting Materials | Reagents and Catalysts | Solvent | Temperature (°C) |

| Etherification | 4-Chloro-2-nitrophenol, (3-Bromopropyl)benzene | Base (e.g., K2CO3, NaOH) byjus.com | Acetonitrile, DMF wikipedia.org | 50-100 byjus.com |

| Reduction | In-situ generated intermediate | Reducing Agent (e.g., H2/Pd-C, Fe/HCl, SnCl2) bohrium.commasterorganicchemistry.com | Ethanol, Acetic Acid | Room Temperature to Reflux |

Solvent-Free and Aqueous Medium Reactions for Environmental Sustainability

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes the use of solvent-free conditions or benign solvents like water, which reduces the environmental impact and simplifies product purification.

Solvent-Free Synthesis:

The principles of the Williamson ether synthesis have been successfully applied under solvent-free conditions. researchgate.net For the synthesis of the ether intermediate of this compound, this would involve grinding the solid reactants, 4-chloro-2-nitrophenol and a solid base like potassium carbonate, with the liquid (3-bromopropyl)benzene. This approach often leads to faster reaction times and high yields with minimal waste. researchgate.net

Following the etherification, the subsequent reduction of the nitro group could also potentially be carried out under solvent-free conditions. For instance, the selective hydrogenation of chloronitrobenzenes to chloroanilines has been demonstrated over robust catalysts in the absence of a solvent. This method offers high selectivity and complete conversion of the starting material.

Aqueous Medium Reactions:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. While the Williamson ether synthesis is traditionally carried out in organic solvents, phase-transfer catalysis can be employed to facilitate the reaction in an aqueous medium. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide ion from the aqueous phase to the organic phase (the alkyl halide) for the reaction to occur.

The reduction of nitroarenes can also be effectively performed in aqueous systems. For example, the reduction of nitro compounds using reagents like sodium dithionite (B78146) or catalytic transfer hydrogenation with ammonium formate (B1220265) can be conducted in water or mixed aqueous-organic solvent systems. google.com A patent describes a process for the preparation of a related compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767), which involves a reduction step that could be adapted to an aqueous environment. google.com

Table 2: Environmentally Sustainable Approaches to Key Synthetic Steps

| Reaction Step | Approach | Key Features | Potential Conditions |

| Etherification | Solvent-Free | Reduced waste, faster reaction times | Grinding of solid reactants with liquid alkyl halide at low to moderate temperatures. researchgate.net |

| Etherification | Aqueous Medium | Use of a green solvent, simplified workup | Phase-transfer catalysis with a suitable catalyst (e.g., quaternary ammonium salt). |

| Reduction | Solvent-Free | High selectivity, atom economy | Catalytic hydrogenation over a solid-supported catalyst (e.g., Pt/Fe3O4). |

| Reduction | Aqueous Medium | Non-toxic solvent, mild conditions | Use of reducing agents like sodium dithionite or catalytic transfer hydrogenation. |

Reaction Chemistry and Chemical Transformations of 5 Chloro 2 3 Phenylpropoxy Aniline

Reactivity of the Aniline (B41778) Functional Group

The amino group (-NH₂) is a powerful activating group in the context of aromatic chemistry. Its lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, significantly increasing the electron density at the ortho and para positions. byjus.com This heightened nucleophilicity makes the aromatic ring highly susceptible to attack by electrophiles and also provides a site for direct functionalization of the nitrogen atom.

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for aniline derivatives. The rate and regioselectivity of these reactions are controlled by the substituents present on the aromatic ring. wikipedia.org

The benzene ring of 5-Chloro-2-(3-phenylpropoxy)aniline has three substituents that influence the position of incoming electrophiles: the amino group (-NH₂), the 3-phenylpropoxy group (-O-R), and the chloro group (-Cl).

Amino Group (-NH₂): This is a strongly activating, ortho/para-directing group due to its ability to donate its lone pair of electrons into the ring via the resonance effect. byjus.comquora.com This effect greatly stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack at these positions. wikipedia.org

Alkoxy Group (-O-R): The 3-phenylpropoxy group is also an activating, ortho/para-directing group, functioning similarly to the amino group through resonance donation of an oxygen lone pair. quora.com

Chloro Group (-Cl): Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho/para-directing because their lone pairs can participate in resonance stabilization. quora.com

In this compound, the amino group at C1 and the alkoxy group at C2 are the most powerful activating groups. libretexts.org They work in concert to direct incoming electrophiles. The positions ortho and para to the highly activating amino group are C2, C4, and C6. Since C2 is already substituted, the primary sites for electrophilic attack are the C4 and C6 positions. The chloro group at C5 has a lesser influence on the final outcome compared to the powerful amino and alkoxy groups. Steric hindrance from the bulky 3-phenylpropoxy group at C2 might slightly favor substitution at the C4 position over the C6 position.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -NH₂ | C1 | Activating | Ortho, Para |

| -O(CH₂)₃Ph | C2 | Activating | Ortho, Para |

The high reactivity of the aniline ring, driven by the potent -NH₂ group, often leads to multiple substitutions, which can be undesirable. libretexts.orgyoutube.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com

To achieve selective mono-substitution, a common and effective strategy is to temporarily reduce the activating influence of the amino group by converting it into an amide through acylation. libretexts.orgchemistrysteps.comallen.in This is typically done using acetic anhydride.

The resulting acetanilide (B955) derivative has a moderately activating N-acetyl group. The lone pair on the nitrogen is now delocalized not only into the aromatic ring but also onto the adjacent carbonyl oxygen. This "dampening" of the activating effect prevents over-reaction. libretexts.orglibretexts.org Furthermore, the steric bulk of the acetyl group typically favors substitution at the less hindered para position. chemistrysteps.com After the desired electrophilic substitution is complete, the acetyl group can be easily removed by acid or base hydrolysis to restore the original amino group. libretexts.orglibretexts.org This protection-deprotection sequence is a crucial tool for controlling reactivity. libretexts.orgyoutube.com

Classical electrophilic substitution reactions on anilines are strongly directed to the ortho and para positions. researchgate.netrsc.org Achieving substitution at the meta position represents a significant synthetic challenge because it works against the inherent electronic preferences of the substrate.

Recent breakthroughs in organic synthesis have provided novel methods to overcome this limitation. Palladium-catalyzed reactions have been developed for the direct meta-C-H halogenation of aniline derivatives. researchgate.netnih.gov These advanced methods operate through a different mechanism than classical EAS, often involving a directing group to guide the catalyst to the desired C-H bond. For instance, researchers have reported the Pd-catalyzed meta-C-H bromination of anilines using N-bromophthalimide (NBP) as the bromine source. rsc.orgscispace.comresearchgate.net The success of these reactions often hinges on the use of crucial additives, such as specific acids, which can overcome the competing ortho/para selectivity that is characteristic of electrophilic bromination. nih.govresearchgate.net Such strategies represent a powerful tool for creating substitution patterns that are inaccessible through traditional methods. researchgate.net

The primary aromatic amino group is a versatile functional handle that can be transformed into a wide variety of other substituents via a diazonium salt intermediate. The process begins with diazotization, which is the reaction of an aniline with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl. byjus.com

This reaction converts the -NH₂ group into a diazonium salt (-N₂⁺Cl⁻). Aryl diazonium salts are highly useful synthetic intermediates because the dinitrogen moiety (N₂) is an excellent leaving group. organic-chemistry.org

The subsequent replacement of the diazonium group with a nucleophile, often catalyzed by copper(I) salts, is known as the Sandmeyer reaction. byjus.comwikipedia.org This reaction allows for the introduction of a range of functional groups that are otherwise difficult to install directly on the aromatic ring. organic-chemistry.orgnih.gov

Table 2: Examples of Sandmeyer and Related Diazonium Reactions

| Reagent | Product Functional Group | Reaction Name |

|---|---|---|

| CuCl | -Cl (Chloro) | Sandmeyer |

| CuBr | -Br (Bromo) | Sandmeyer |

| CuCN | -CN (Cyano) | Sandmeyer |

| H₂O, heat | -OH (Hydroxy) | Hydrolysis |

| KI | -I (Iodo) | (Not strictly Sandmeyer) |

For this compound, this two-step sequence would allow for the precise replacement of the amino group with a halide, a cyano group, or a hydroxyl group, providing a powerful route for further diversification of the molecular scaffold.

The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic, allowing for direct functionalization at the nitrogen center.

Acylation: As discussed previously as a protection strategy, the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, readily forms a stable amide bond. allen.in This is one of the most common N-functionalization reactions for anilines.

Alkylation: Direct N-alkylation of anilines can also be achieved but is often more difficult to control than acylation. Reaction with alkyl halides can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. However, more specialized methods have been developed for selective synthesis. For example, the use of dialkyl carbonates in the presence of aluminosilicate (B74896) catalysts has been reported as a method for the direct and selective synthesis of mono-N-substituted anilines. google.comgoogle.com These methods provide pathways to secondary and tertiary amines, which have different chemical and physical properties than the primary amine precursor.

Oxidation Pathways and Stability Considerations

The stability of this compound is influenced by its susceptibility to oxidation, a common characteristic of anilines. The primary site of oxidation is the amino group, which can undergo various transformations depending on the oxidizing agent and reaction conditions.

Oxidation of the Amino Group: The amino group can be oxidized to form nitroso, nitro, or azoxy compounds. These reactions are often observed during metabolic studies of aniline derivatives and can be replicated in vitro using appropriate oxidizing agents. The electron-donating nature of the amino group and the ether-linked side chain can influence the ease of oxidation.

Enzymatic Degradation: In biological systems, aniline and its derivatives can be degraded by enzymes such as aniline dioxygenase. nih.gov This enzyme initiates the breakdown of the aromatic ring, a process that has been studied in microorganisms like Delftia sp.. nih.gov While specific studies on this compound are not widely available, the general principles of aniline degradation suggest a potential pathway involving hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov

Nucleophilic Reactivity of the Amino Group

The amino group in this compound is a key site for nucleophilic reactions, allowing for the introduction of a wide range of functional groups.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for synthesizing more complex molecules.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.

Reaction with Carbonyls: The amino group can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). These imines can be further reduced to form stable secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in various biologically active compounds.

The nucleophilicity of the amino group is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing chloro group may slightly decrease the nucleophilicity of the amine compared to unsubstituted aniline, while the electron-donating ether group may counteract this effect.

Transformations Involving the Aryl Ether Moiety

The aryl ether linkage and the associated phenylpropoxy chain provide additional sites for chemical modification.

Cleavage of the aryl ether bond in this compound is a challenging but feasible transformation. This reaction typically requires harsh conditions and strong reagents.

Reagents for Cleavage: Common reagents used for cleaving aryl ethers include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr3). These reagents can break the C-O bond, yielding a phenol (B47542) and an alkyl halide or alcohol.

The three-carbon alkyl chain of the phenylpropoxy group offers opportunities for further functionalization.

Halogenation: While direct halogenation of the alkyl chain can be challenging to control, radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation could potentially introduce a bromine atom at the benzylic position (the carbon adjacent to the terminal phenyl ring).

Oxidation: Oxidation of the alkyl chain is another possibility. Strong oxidizing agents could potentially cleave the chain or oxidize the benzylic position to a ketone.

Reduction: The phenylpropoxy group is generally stable to common reducing agents. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the terminal phenyl ring could be reduced to a cyclohexyl ring.

The terminal phenyl ring of the 3-phenylpropoxy group can undergo electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The terminal phenyl ring can be functionalized through reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The directing effects of the alkyl chain will favor substitution at the ortho and para positions.

Regioselectivity: The regioselectivity of these reactions will be governed by the electronic and steric properties of the phenylpropoxy group. The alkyl group is an activating, ortho, para-director.

Reactivity of the Chloro Substituent

The chloro group on the aniline ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its reactivity can be enhanced in the presence of strong electron-withdrawing groups or through the use of transition metal catalysis.

Nucleophilic Aromatic Substitution (SNA_r): Direct displacement of the chloro group by a nucleophile is difficult due to the electron-rich nature of the aniline ring. youtube.comnih.gov However, if the ring is sufficiently activated by other electron-withdrawing substituents, or under specific reaction conditions (e.g., high temperature, strong base), S_NAr may occur. youtube.comnih.gov

Cross-Coupling Reactions: The chloro substituent provides a handle for transition metal-catalyzed cross-coupling reactions. chemrxiv.orgresearchgate.netresearchgate.netuzh.ch These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can replace the chloro group with an aryl, heteroaryl, or vinyl group. researchgate.netresearchgate.netuzh.ch

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the chloro-substituted aniline with another amine, forming a diarylamine.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst can introduce an alkynyl group.

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst can form a new carbon-carbon bond.

The table below summarizes the potential chemical transformations of this compound:

| Reactive Site | Reaction Type | Potential Reagents/Conditions | Potential Products |

| Amino Group | Acylation | Acid chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines | |

| Condensation | Aldehydes, Ketones | Imines (Schiff bases) | |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | |

| Aryl Ether Bond | Cleavage | HBr, HI, BBr₃ | Phenol and Alkyl Halide/Alcohol |

| 3-Phenylpropoxy Chain | Halogenation | NBS, UV light | Halogenated Alkyl Chain |

| Oxidation | Strong oxidizing agents | Ketones, Cleavage Products | |

| Terminal Phenyl Ring | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃, SO₃/H₂SO₄ | Nitrated, Halogenated, Sulfonated Products |

| Chloro Substituent | Nucleophilic Aromatic Substitution | Strong Nucleophiles, High Temperature | Substituted Anilines |

| Suzuki Coupling | Boronic Acids, Pd catalyst | Biaryls | |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Diaryl Amines | |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst | Alkynylated Anilines |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The generally accepted mechanism proceeds through a two-step addition-elimination pathway. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second, rate-determining step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano, carbonyl) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups are essential to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

In the case of this compound, the aromatic ring is substituted with two electron-donating groups: the amino group (-NH₂) and the alkoxy group (-O(CH₂)₃Ph). The amino group is a powerful activating group for electrophilic substitution and, conversely, a deactivating group for nucleophilic substitution. Both the amino and alkoxy groups increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. As there are no strong electron-withdrawing groups to stabilize the potential anionic intermediate, this compound is not an ideal substrate for SNAr reactions under standard conditions. Such transformations would likely require harsh reaction conditions or the use of very powerful nucleophiles. libretexts.org

Palladium and Nickel-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, carbonylative cross-coupling)

The chlorine substituent on this compound provides a prime reaction site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly widespread due to their mild conditions and broad functional group tolerance. nih.gov Nickel catalysts are also effective, especially for activating less reactive C-Cl bonds. nih.gov

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. libretexts.orgnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. youtube.com

While substrates with unprotected ortho-anilines can be challenging, methods have been developed for the successful Suzuki-Miyaura coupling of various 2-haloanilines. nih.gov The chloro group of this compound can be effectively coupled with a variety of aryl, heteroaryl, or alkyl boronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields. Modern phosphine (B1218219) ligands, such as SPhos or RuPhos, are often employed to facilitate the activation of the relatively inert C-Cl bond. chemrxiv.org

Below is a representative table illustrating typical conditions for a Suzuki-Miyaura reaction with a substrate similar to this compound.

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C | Aryl-substituted aniline |

| This compound | Heteroarylboronic Acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 100 °C | Heteroaryl-substituted aniline |

| This compound | Alkylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | THF | 70 °C | Alkyl-substituted aniline |

Carbonylative Cross-Coupling

Carbonylative cross-coupling reactions introduce a carbonyl group (-CO-) into a molecule, typically using carbon monoxide (CO) gas or a CO-releasing molecule. whiterose.ac.uk These reactions provide direct access to valuable carbonyl compounds such as ketones, amides, esters, and carboxylic acids from aryl halides.

In a carbonylative Suzuki-Miyaura coupling , three components are assembled: an aryl halide, an organoboron reagent, and carbon monoxide. This process, catalyzed by palladium, results in the formation of biaryl ketones. whiterose.ac.uk Recent advancements have developed methods using CO-releasing molecules like iron(0) pentacarbonyl [Fe(CO)₅], which avoids the need for handling high pressures of toxic CO gas. whiterose.ac.uk This makes the procedure more accessible and amenable to a wider range of substrates.

Alternatively, in a carbonylative amination , an aryl halide is reacted with an amine and carbon monoxide under palladium catalysis to form an amide. researchgate.net This transformation is highly efficient for synthesizing N-aryl amides. Given the presence of the free aniline in this compound, intermolecular reactions could potentially lead to dimer formation, but with appropriate choice of the external amine nucleophile and reaction conditions, the selective formation of the desired amide is achievable.

The following table outlines representative conditions for carbonylative cross-coupling reactions applied to an aryl chloride like this compound.

| Reactant 1 | Reactant 2 | CO Source | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|

| This compound | Arylboronic Acid | CO gas (1 atm) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Biaryl Ketone |

| This compound | Arylboronic Acid | Fe(CO)₅ | Pd(OAc)₂ | K₂CO₃ | Anisole | Biaryl Ketone |

| This compound | Secondary Amine (e.g., Morpholine) | CO gas (1-10 atm) | PdCl₂(dppf) | Et₃N | DMF | Aryl Carboxamide |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Mechanistic Elucidation of Synthetic Transformations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of synthetic transformations involving aromatic compounds like 5-Chloro-2-(3-phenylpropoxy)aniline. tsijournals.comresearchgate.net These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

For instance, in electrophilic aromatic substitution reactions, a common transformation for anilines, DFT calculations can model the formation of the sigma complex (Wheland intermediate) and determine the activation energies for substitution at different positions on the aromatic ring. tsijournals.comresearchgate.net In the case of this compound, the interplay between the electron-donating amino group and the weakly deactivating chloro group, as well as the bulky ether substituent, can be computationally modeled to predict the most likely sites of electrophilic attack.

Similarly, for nucleophilic aromatic substitution reactions, where an external nucleophile attacks the ring, quantum chemical calculations can help to understand the reaction mechanism, which can proceed through different pathways. researchgate.net The calculated activation parameters can provide evidence for a specific mechanism, such as an addition-elimination pathway. researchgate.net The table below presents hypothetical activation energy data for a representative electrophilic substitution reaction on this compound, calculated using a DFT method.

| Position of Substitution | Activation Energy (ΔG‡) | Relative Energy |

|---|---|---|

| C4 | 15.2 | 0.0 |

| C6 | 17.8 | +2.6 |

| C3 | 25.1 | +9.9 |

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

Computational chemistry offers robust tools for the prediction of regioselectivity and stereoselectivity in complex reactions, which is a critical aspect of synthetic planning. rsc.orgresearchgate.net For a molecule with multiple reactive sites like this compound, predicting the outcome of a reaction is not always intuitive.

Theoretical models can assess the relative stabilities of intermediates or transition states leading to different regioisomers. rsc.org By calculating the energies of these species, the model can predict the major product of a reaction. For example, in reactions involving the aniline (B41778) nitrogen or the aromatic ring, the regioselectivity will be governed by the electronic and steric effects of the substituents. The electron-donating amino group strongly directs electrophiles to the ortho and para positions. However, the presence of the bulky phenylpropoxy group at the 2-position and the chloro group at the 5-position will sterically and electronically modulate this directing effect.

While this compound is achiral, reactions that introduce a chiral center would necessitate the prediction of stereoselectivity. Computational methods can be employed to model the diastereomeric transition states and predict the stereochemical outcome of such reactions. The table below illustrates a hypothetical prediction of regioselectivity for a metal-catalyzed cross-coupling reaction.

| Coupling Site | Predicted Product Ratio (%) | Methodology |

|---|---|---|

| Aniline Nitrogen | >95 | Transition State Energy Calculation (DFT) |

| Aromatic C-H Activation (C4) | <5 | Transition State Energy Calculation (DFT) |

| Aromatic C-H Activation (C6) | <1 | Transition State Energy Calculation (DFT) |

Conformational Analysis and Molecular Dynamics Simulations of Aromatic Ether-Aniline Systems

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions and reactivity. The molecule possesses several rotatable bonds, particularly within the 3-phenylpropoxy side chain, leading to a multitude of possible conformations. nih.govspringernature.com

Conformational analysis using quantum mechanics or molecular mechanics can identify the low-energy conformers of the molecule. springernature.com These studies often reveal the preferred spatial arrangement of the phenylpropoxy group relative to the aniline ring. For instance, dispersion-corrected DFT calculations on similar multi-armed aryl ethers have shown the importance of van der Waals interactions in determining the conformational preferences. nih.gov

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of the molecule in solution. nih.gov By simulating the motion of the atoms over time, MD can explore the conformational landscape and identify the most populated conformational states. For an aromatic ether-aniline system, MD simulations can reveal the flexibility of the ether linkage and the orientation of the terminal phenyl group, which can be influenced by solvent interactions.

| Dihedral Angle | Calculated Value |

|---|---|

| C1-C2-O-Cα | ~175 |

| C2-O-Cα-Cβ | ~180 |

| O-Cα-Cβ-Cγ | ~65 |

| Cα-Cβ-Cγ-C(phenyl) | ~178 |

Theoretical Studies on Electronic Structure and Reactivity Profiles

The electronic structure of this compound dictates its fundamental reactivity. Theoretical studies can provide a detailed picture of the electron distribution and orbital energies within the molecule. acs.org

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly informative. The HOMO energy is related to the ionization potential and indicates the molecule's ability to act as an electron donor, which is characteristic of the aniline moiety. The LUMO energy relates to the electron affinity and suggests the molecule's susceptibility to nucleophilic attack. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and optical properties. acs.org

Furthermore, calculated atomic charges and electrostatic potential maps can reveal the most electron-rich and electron-poor regions of the molecule, providing a guide to its reactivity towards electrophiles and nucleophiles. Substituent effects on the electronic properties of aniline have been extensively studied, and these principles can be applied to understand the influence of the chloro and phenylpropoxy groups on the reactivity of the aniline ring. acs.orgumn.edudntb.gov.ua

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -5.21 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 4.32 |

| Calculated Dipole Moment (Debye) | 2.75 |

Applications in Advanced Organic Synthesis and Functional Materials

Role as a Building Block for Complex Organic Molecules

5-Chloro-2-(3-phenylpropoxy)aniline serves as a foundational scaffold for the construction of more elaborate molecular architectures. The aniline (B41778) moiety is a common starting point for a wide range of reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functional groups. The phenylpropoxy side chain can also be modified, although it is generally more stable.

The strategic placement of the chloro and amino groups on the aromatic ring influences the regioselectivity of subsequent reactions, a crucial aspect in the synthesis of complex target molecules. For instance, the amino group can direct electrophilic aromatic substitution to specific positions on the ring, while the chloro group can participate in cross-coupling reactions.

While extensive research specifically detailing the use of this compound as a building block for a wide array of complex molecules is not broadly published in academic journals, its structural motifs are found in various patented compounds, particularly within the pharmaceutical industry. This suggests its value lies in targeted, proprietary synthetic campaigns.

Utilization as an Intermediate in Multi-step Chemical Syntheses

The most well-documented application of this compound is as a key intermediate in multi-step synthetic sequences. chemicalbook.com Its synthesis is often a crucial step en route to a final, more complex product. A common synthetic route to this compound involves the reaction of a suitably substituted chloronitrobenzene with 3-phenylpropanol, followed by the reduction of the nitro group to an amine.

For example, a general pathway could involve:

Nucleophilic aromatic substitution of a dichloronitrobenzene with 3-phenylpropanol in the presence of a base to form a nitro-ether intermediate.

Subsequent reduction of the nitro group to yield this compound.

This aniline derivative can then undergo further reactions. The amino group is a potent nucleophile and can react with various electrophiles. utdallas.edu For instance, it can be acylated to form amides or react with carbonyl compounds to form imines, which can then be reduced to secondary amines. These transformations are fundamental in the construction of larger, more complex molecules.

Table 1: Representative Reactions of Substituted Anilines

| Reaction Type | Reagents | Product Type | Potential Application |

| Acylation | Acid chlorides, Anhydrides | Amides | Pharmaceutical synthesis, materials science |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Antibacterial agents, diuretics |

| Diazotization | Nitrous acid (HONO) | Diazonium salts | Dyes, Sandmeyer reactions |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | Di- or Tri-arylamines | Organic electronics, pharmaceuticals |

| Schiff Base Formation | Aldehydes, Ketones | Imines | Ligand synthesis, catalysts |

Contribution to the Development of Precursors for Speciality Chemicals and Advanced Functional Materials

The structural features of this compound make it a potential precursor for specialty chemicals and advanced functional materials. The combination of a halogenated aromatic ring and a flexible ether linkage can impart desirable properties to resulting materials, such as thermal stability, specific solubility characteristics, and tailored electronic properties.

While specific examples of functional materials derived directly from this compound are not widely reported in the literature, related aniline derivatives are known to be precursors to:

Polymers: Anilines can be polymerized to form polyanilines, which are conducting polymers with applications in sensors, antistatic coatings, and electrochromic devices. The substituents on the aniline ring can be used to tune the properties of the resulting polymer.

Dyes and Pigments: The diazotization of anilines is a classic method for the synthesis of azo dyes. The specific chromophore and properties of the dye can be controlled by the structure of the aniline and the coupling partner.

Liquid Crystals: The rigid aromatic core and the flexible side chain of this compound are features often found in liquid crystalline molecules. Further modification of this scaffold could potentially lead to new liquid crystalline materials.

A patent describes the use of a related compound, 5-chloro-2-nitroaniline (B48662), in the preparation of high refractive index polyaryl thioether sulfone films, which can be used in new image sensors with micro-mirror membrane materials. google.com This highlights the potential of substituted chloro-anilines as precursors to advanced materials.

Applications in Mechanistic Studies and Deuterium (B1214612) Labeling for Reaction Pathway Elucidation

Substituted anilines like this compound can be valuable tools in mechanistic studies to understand the pathways of chemical reactions. The electronic and steric effects of the chloro and phenylpropoxy substituents can influence reaction rates and selectivities, providing insights into the transition states and intermediates involved.

Deuterium labeling is a powerful technique for elucidating reaction mechanisms. Specific hydrogen atoms in the this compound molecule, for instance on the aromatic ring or the aliphatic chain, could be replaced with deuterium. By tracking the position of the deuterium label in the products of a reaction, chemists can deduce the mechanism of bond-breaking and bond-forming steps.

For example, in studies of enzymatic reactions, isotopically labeled substrates are often used to probe the mechanism of enzyme catalysis. While no specific studies using deuterated this compound have been found, the principle remains applicable. The study of 2-chloro-2-phenylethylamine as a mechanistic probe for monoamine oxidase demonstrates how halogenated and phenyl-containing amines can be used to investigate enzyme mechanisms. nih.gov

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., para-substituted aniline protons at δ 6.5–7.2 ppm) and alkoxy chain integration (δ 1.8–4.0 ppm for –O–CH₂– groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~288) and fragmentation patterns indicative of the chloro and phenylpropoxy groups .

- HPLC-PDA : Purity assessment (>98%) using reversed-phase C18 columns with UV detection at 254 nm, optimized with acetonitrile/water mobile phases .

How does the chloro and alkoxy substituent influence the compound’s bioactivity, and what mechanisms are hypothesized?

Q. Advanced Bioactivity Analysis

- Lipophilicity & Membrane Permeability : The chloro group enhances lipophilicity (logP ~3.5), while the 3-phenylpropoxy chain may facilitate membrane penetration, critical for intracellular target engagement .

- Enzyme/Receptor Interactions : The aniline core and alkoxy side chain potentially bind to hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms) or receptors (e.g., GPCRs), altering signaling pathways. Molecular docking studies suggest hydrogen bonding between the aniline –NH₂ and active-site residues .

- Apoptosis Induction : In vitro studies on analogous compounds show dose-dependent cytotoxicity (IC₅₀ ~15–25 µM) via caspase-3 activation, though direct targets require validation via knockout models .

How does pH and temperature affect the stability of this compound in solution?

Q. Advanced Stability Studies

- pH Sensitivity : Degradation occurs under strongly acidic (pH <2) or basic (pH >10) conditions, with hydrolysis of the alkoxy group observed via LC-MS. Buffered solutions (pH 6–8) at 4°C maximize stability .

- Thermal Degradation : Above 40°C, oxidative decomposition (e.g., quinone formation) is detected using TGA-DSC. Store lyophilized samples at –20°C to prevent radical-mediated breakdown .

How can researchers reconcile contradictory reports on the compound’s bioactivity across cell lines?

Q. Data Contradiction Analysis

- Cell Line Variability : Differences in membrane transporter expression (e.g., ABCB1 efflux pumps) may reduce intracellular concentrations in resistant lines. Quantify cellular uptake via LC-MS/MS to correlate internalized levels with activity .

- Metabolic Activation : Liver microsome assays can identify prodrug activation pathways. For example, CYP3A4-mediated metabolism may generate active metabolites in hepatic lines but not in others .

- Assay Interference : The compound’s autofluorescence may distort fluorescence-based assays (e.g., MTT). Validate results with orthogonal methods like ATP luminescence .

What strategies are employed to study the compound’s interaction with G-quadruplex DNA structures?

Q. Advanced Target Interaction

- FRET Melting Assays : Monitor stabilization of labeled G-quadruplex DNA (e.g., Tel22 sequence) by measuring ΔTₘ shifts. Compare results with duplex DNA to assess selectivity .

- Surface Plasmon Resonance (SPR) : Immobilize DNA on sensor chips to quantify binding kinetics (KD). The phenylpropoxy group’s π-stacking with quadruplex loops enhances affinity .

- Computational Modeling : Molecular dynamics simulations predict binding modes. The chloro group may occupy grooves, while the alkoxy chain aligns with the phosphate backbone .

What synthetic modifications can improve the compound’s solubility without compromising bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

- PEGylation : Introduce polyethylene glycol (PEG) spacers to the alkoxy chain. This reduces logP by ~1 unit while maintaining target affinity .

- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (>5 mg/mL in PBS). Counterion selection (e.g., succinate vs. citrate) affects crystallinity and dissolution rates .

- Prodrug Design : Mask the aniline group as a carbamate or acyloxy derivative, which hydrolyzes in vivo to release the active compound .

How is the compound’s potential for off-target effects assessed in kinase inhibition studies?

Q. Advanced Selectivity Profiling

- Kinase Panel Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). A selectivity score (<10% hit rate at 1 µM) indicates low off-target risk .

- CETSA (Cellular Thermal Shift Assay) : Identify target engagement in cell lysates by measuring thermal stabilization of kinases upon compound binding .

- CRISPR-Cas9 Knockout : Ablate suspected off-target kinases (e.g., JAK2) and assess residual activity to confirm mechanism specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.